molecular formula C19H27N4NaO9S4 B15129467 Biotin-SS-Sulfo-NHS

Biotin-SS-Sulfo-NHS

Cat. No.: B15129467
M. Wt: 606.7 g/mol
InChI Key: IBKZNJXGCYVTBZ-UHFFFAOYSA-M
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Description

Biotin-SS-Sulfo-NHS, also known as sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate, is a water-soluble, thiol-cleavable, amine-reactive biotinylation reagent. This compound is widely used in biochemistry and molecular biology for labeling proteins, peptides, and other molecules with biotin. The extended spacer arm in its structure helps reduce steric hindrance, facilitating efficient binding to avidin or streptavidin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-SS-Sulfo-NHS is synthesized by reacting biotin with sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate. The reaction involves the formation of an amide bond between the biotin and the NHS ester group. The reaction typically occurs in an aqueous solution at a neutral to basic pH (7-9) and can be carried out at temperatures ranging from 4°C to 37°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of the biotinylation reagent, purification, and packaging in moisture-resistant containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Biotin-SS-Sulfo-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines, such as those found in lysine residues of proteins, to form stable amide bonds .

Common Reagents and Conditions

The reaction with primary amines requires a neutral to basic pH (7-9) and can be performed in aqueous solutions without the need for organic solvents. Common reagents include buffers like phosphate-buffered saline (PBS) and reducing agents such as dithiothreitol (DTT) for cleaving the disulfide bond .

Major Products

The major product of the reaction between this compound and primary amines is a biotinylated protein or peptide. The biotin label can be cleaved using reducing agents, leaving a small sulfhydryl group attached to the molecule .

Mechanism of Action

Biotin-SS-Sulfo-NHS exerts its effects through the formation of stable amide bonds with primary amines on proteins and peptides. The NHS ester group reacts with the amine groups, resulting in the release of N-hydroxysulfosuccinimide. The biotin label can be cleaved from the target molecule using reducing agents, which break the disulfide bond in the spacer arm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cleavable disulfide bond, which allows for reversible labeling of proteins and peptides. This feature is particularly useful in applications where temporary biotinylation is required, such as in affinity purification and cell surface protein studies .

Properties

Molecular Formula

C19H27N4NaO9S4

Molecular Weight

606.7 g/mol

IUPAC Name

sodium;2,5-dioxo-1-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoyloxy]pyrrolidine-3-sulfonate

InChI

InChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1

InChI Key

IBKZNJXGCYVTBZ-UHFFFAOYSA-M

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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